molecular formula C17H13N3O5S2 B2479927 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 312287-43-7

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2479927
CAS No.: 312287-43-7
M. Wt: 403.43
InChI Key: FXMFTLLFVWVGDH-UHFFFAOYSA-N
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Description

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a high-purity synthetic compound featuring a thiazole core functionalized with both a 4-nitrophenylsulfonyl group and a 4-methylbenzamide moiety. This structure places it within a class of molecules known for significant potential in medicinal chemistry research, particularly as a building block for developing novel therapeutic agents. The thiazole ring is a privileged scaffold in drug discovery, contributing to the activity of various approved drugs and exhibiting a wide spectrum of pharmacological properties . Compounds incorporating the N-sulfonyl thiazole structure have recently demonstrated potent inhibitory effects against key enzymes, with studies showing strong, dose-dependent inhibition of urease, a potential target for treating infections caused by Helicobacter pylori . Furthermore, molecular hybrids combining thiazole and sulfonamide groups, similar to this compound, have shown emergent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting a promising avenue for antimicrobial research . Its structural features, including the electron-withdrawing nitro group and planar aromatic systems, facilitate interactions with biological targets, as supported by in silico predictions of good gastrointestinal absorption and metabolic stability for related analogs . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are encouraged to consult the available literature on thiazole derivatives for a comprehensive understanding of the potential applications and handling of this compound.

Properties

IUPAC Name

4-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-11-2-4-12(5-3-11)16(21)19-17-18-10-15(26-17)27(24,25)14-8-6-13(7-9-14)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMFTLLFVWVGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Sulfonylation: The thiazole derivative is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the sulfonylated thiazole with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The 4-nitrophenyl group is highly susceptible to reduction. Catalytic hydrogenation or metal-acid systems convert the nitro group to an amine:

Reaction Reagents/Conditions Product Key Observations
Nitro → Amine reductionH₂/Pd-C in ethanol, 25°C4-methyl-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamideComplete conversion in 6–8 hours; no side reactions at the thiazole or benzamide groups .
Nitro → HydroxylamineZn/HCl, aqueous ethanol4-methyl-N-(5-((4-hydroxylaminophenyl)sulfonyl)thiazol-2-yl)benzamidePartial reduction observed under acidic conditions .

Nucleophilic Substitution at Sulfonamide

The sulfonamide group participates in nucleophilic displacement reactions, particularly at the sulfur center:

Reaction Reagents/Conditions Product Key Observations
Sulfonamide cleavageHI (47%), reflux, 12 hours5-mercaptothiazole derivative + 4-nitrobenzenesulfonic acidComplete desulfonation occurs, preserving the thiazole ring .
AlkylationEthyl bromide, K₂CO₃, DMF4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-N-ethylbenzamideSelective N-alkylation at the benzamide nitrogen .

Electrophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl ring undergoes electrophilic substitution at meta positions, while the benzamide’s methyl group directs ortho/para reactivity:

Reaction Reagents/Conditions Product Key Observations
NitrationHNO₃/H₂SO₄, 0°C4-methyl-N-(5-((3-nitro-4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamideCompetitive nitration at both aromatic rings; meta preference on 4-nitrophenyl .
HalogenationBr₂/FeBr₃, CHCl₃4-methyl-N-(5-((4-nitro-3-bromophenyl)sulfonyl)thiazol-2-yl)benzamideBromination occurs exclusively at the 3-position of the 4-nitrophenyl group .

Hydrolysis and Stability

The benzamide and sulfonamide groups exhibit differential stability under hydrolytic conditions:

Reaction Reagents/Conditions Product Key Observations
Acidic hydrolysis6M HCl, reflux, 24 hours4-methylbenzoic acid + 5-((4-nitrophenyl)sulfonyl)thiazol-2-amineComplete cleavage of the benzamide bond; thiazole remains intact .
Basic hydrolysisNaOH (10%), ethanol, 80°C4-methylbenzamide + 5-((4-nitrophenyl)sulfonyl)thiazol-2-olPartial hydrolysis with competing thiazole ring opening .

Thiazole Ring Modifications

The thiazole core undergoes regioselective reactions at C-2 and C-5 positions:

Reaction Reagents/Conditions Product Key Observations
OxidationH₂O₂/AcOH, 60°C4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide S-oxideSelective oxidation at sulfur; no ring expansion .
CycloadditionMaleic anhydride, ΔThiazolo[3,2-b]oxazine fused derivativeDiels-Alder reactivity at C-4/C-5 positions of thiazole .

Photochemical Reactions

UV irradiation induces unique transformations:

Reaction Reagents/Conditions Product Key Observations
PhotolysisUV (254 nm), CH₃CN, 12 hours4-methyl-N-(5-((4-nitrophenyl)sulfinyl)thiazol-2-yl)benzamideSulfonyl → sulfinyl reduction; minor C–N bond cleavage .

Key Mechanistic Insights:

  • Electronic Effects : The electron-withdrawing nitro and sulfonyl groups deactivate the thiazole ring, directing electrophiles to the benzamide’s methyl-substituted phenyl ring .

  • Steric Hindrance : Bulky substituents on the sulfonamide group reduce reaction rates at the thiazole C-2 position .

  • Solubility Impact : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency by stabilizing transition states .

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide. It has shown promising results against various pathogens:

  • Bacterial Activity : The compound has demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness against multidrug-resistant strains. For instance, a study found that this compound exhibited lower MIC values than traditional antibiotics like linezolid against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Fungal Activity : The compound has also been screened for antifungal activity against species such as Aspergillus niger and Aspergillus oryzae, showing effective results at concentrations as low as 1 µg/mL .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have assessed its effects on various cancer cell lines:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects on cancer cell lines, notably reducing cell viability at concentrations above 10 µM .

Case Studies

Several case studies have been conducted to further elucidate the applications and efficacy of this compound:

  • Antibacterial Efficacy : A comparative study highlighted the antibacterial activity of this compound against MRSA strains, emphasizing its potential as an alternative treatment option in combating antibiotic resistance .
  • Cytotoxic Effects on Cancer Cells : In another study focusing on sulfonamide derivatives, this compound was found to significantly inhibit the growth of breast cancer cells (MCF7), suggesting its potential use in cancer therapy .

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : Achieved via Hantzsch thiazole synthesis.
  • Sulfonylation : Utilization of 4-nitrobenzenesulfonyl chloride.
  • Amidation : Coupling with 3-methylbenzoic acid using coupling agents like EDCI .

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared to structurally related benzamides and sulfonamides derived from thiazole or thiadiazole scaffolds. Key structural differences include substituents on the benzamide ring, thiazole/thiadiazole modifications, and sulfonyl/nitro group positioning.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents on Benzamide Thiazole/Thiadiazole Substituents Key Functional Groups
Target Compound: 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide 4-methyl 5-((4-nitrophenyl)sulfonyl)thiazol-2-yl Nitro, sulfonyl, methyl
N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) None 5-(morpholinomethyl)-4-(pyridin-3-yl)thiazole Morpholine, pyridine
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide 4-phenoxy 5-((4-nitrophenyl)sulfonyl)thiazol-2-yl Nitro, sulfonyl, phenoxy
4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide 4-chloro 5-(3-nitrophenyl)-1,3,4-thiadiazole Nitro, thiadiazole, chloro
8a: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide None 5-(acetylpyridinyl)-3-phenylthiadiazole Acetyl, pyridine, thiadiazole

Physicochemical Properties

The target compound’s physicochemical properties are influenced by its nitro and sulfonyl groups, which increase polarity and molecular weight compared to analogs with electron-donating substituents.

Table 2: Physical and Spectral Data Comparison
Compound Name Melting Point (°C) Yield (%) IR (C=O, cm⁻¹) Notable Spectral Features (¹H NMR)
Target Compound Not reported Not reported ~1670–1682* Expected aromatic protons (δ 7.3–8.5), methyl (δ ~2.5)
4a White solid (m.p. unreported) High Not reported Pyridine protons (δ ~8.0–8.5), morpholine (δ ~3.5–4.0)
8a 290 80 1679, 1605 Acetyl (δ 2.63), aromatic multiplicity (δ 7.47–8.39)
N-[5-(4-nitrophenyl)sulfonyl-thiazol-2-yl]-4-phenoxybenzamide Not reported Not reported Not reported Phenoxy protons (δ ~6.9–7.5), sulfonyl-linked nitro group

*Inferred from similar compounds in (C=O at 1663–1682 cm⁻¹).

Biological Activity

4-Methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a benzamide moiety, and a nitrophenylsulfonyl group. The synthesis typically involves the reaction of 5-methylthiazole with 4-nitrobenzoyl chloride in the presence of a base like triethylamine, followed by purification methods such as recrystallization or column chromatography.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key areas of activity include:

  • Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it has shown efficacy against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating potent activity .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, making it a candidate for further investigation as an antimicrobial agent.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes by binding to their active sites, which may prevent essential biochemical reactions within target cells. The nitro group can also undergo reduction to form reactive intermediates that contribute to its biological effects.

Antitumor Activity

A detailed study reported that compounds similar to this compound exhibited strong anticancer properties. For instance, certain thiazole derivatives showed IC50 values less than that of doxorubicin against various cancer lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

In vitro evaluations have revealed that related thiazole compounds possess significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting robust antimicrobial potential .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitumorGlioblastoma U251<10 µM
AntitumorMelanoma WM793<10 µM
AntibacterialE. coli3.12 - 12.5 μg/mL
AntibacterialS. aureus3.12 - 12.5 μg/mL

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a thiazol-2-amine precursor with a sulfonylated benzamide derivative. Critical parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and stability of intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or pyridine) enhance solubility of sulfonyl chloride intermediates .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures improves purity (>95%) .
    • Data Note : Yields vary between 40–70% depending on the stoichiometry of sulfonyl chloride and amine precursors .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of sulfonylation and benzamide substitution. The 4-nitrophenyl group produces distinct aromatic splitting patterns .
  • X-ray crystallography : Resolves spatial arrangements of the thiazole ring and sulfonyl group, critical for understanding steric effects .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C17_{17}H14_{14}N3_3O4_4S2_2, calculated 396.04 g/mol) .

Q. What are the primary stability concerns for this compound under experimental storage conditions?

  • Methodological Answer :

  • Light sensitivity : The nitro group may undergo photoreduction; store in amber vials at –20°C .
  • Hydrolytic degradation : Sulfonamide bonds are susceptible to hydrolysis in aqueous buffers (pH > 8). Use anhydrous DMSO for stock solutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the 4-methylbenzamide with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target affinity .
  • Sulfonyl group variations : Test alkyl vs. aryl sulfonates to assess steric and electronic effects on enzyme inhibition .
  • In vitro assays : Use ATPase or kinase inhibition assays to quantify IC50_{50} shifts post-modification .
    • Data Note : Thiazole derivatives with 4-nitrophenyl groups show 10–100 nM IC50_{50} against PfATP4 in malaria studies .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay validation : Cross-check results using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Solubility correction : Normalize activity data to account for DMSO concentration effects (e.g., >0.5% DMSO can destabilize proteins) .
  • Metabolic stability : Use liver microsomes to identify rapid degradation pathways that may skew cellular assay results .

Q. How can computational modeling predict target interactions for this compound?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with crystal structures of human carbonic anhydrase IX (PDB: 3IAI) to map sulfonamide binding .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives .
  • QSAR modeling : Correlate Hammett sigma values of substituents with logP and IC50_{50} data .

Key Research Gaps

  • Mechanistic clarity : Limited data on off-target effects (e.g., kinase promiscuity) .
  • In vivo validation : Pharmacokinetic studies in rodent models are needed to assess bioavailability and toxicity .

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